molecular formula C14H13IO2 B14318729 1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy- CAS No. 108541-94-2

1,1'-Biphenyl, 4-iodo-3,3'-dimethoxy-

Cat. No.: B14318729
CAS No.: 108541-94-2
M. Wt: 340.16 g/mol
InChI Key: ODNMWSWLIHLODJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is an organic compound with the molecular formula C14H13IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4-position and methoxy groups at the 3,3’-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- can be synthesized through several methods. One common approach involves the iodination of 3,3’-dimethoxybiphenyl. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.

    Coupling Products: New biphenyl derivatives with extended carbon chains.

    Oxidation Products: Quinones and other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- depends on the specific reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. The methoxy groups can influence the electronic properties of the biphenyl core, affecting reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 4-iodo-3,3’-dimethoxy- is unique due to the combination of iodine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

CAS No.

108541-94-2

Molecular Formula

C14H13IO2

Molecular Weight

340.16 g/mol

IUPAC Name

1-iodo-2-methoxy-4-(3-methoxyphenyl)benzene

InChI

InChI=1S/C14H13IO2/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9H,1-2H3

InChI Key

ODNMWSWLIHLODJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)I)OC

Origin of Product

United States

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